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Compound of Interest

Compound Name: (+)-KDT501

cat. No.: B15544017

An In-Depth Technical Guide to the Pharmacology and Toxicology Profile of (+)-KDT501

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-KDT501, a novel isohumulone derivative, has emerged as a promising therapeutic
candidate for metabolic diseases.[1] It is a stereochemically pure substituted 1,3-
cyclopentadione derived from hops.[2] This technical guide provides a comprehensive overview
of the pharmacology and toxicology of (+)-KDT501, with a focus on its mechanism of action,
and its effects on various physiological parameters. The information is compiled from in vitro, in
vivo animal, and human clinical studies.

Pharmacology

(+)-KDT501 exhibits a multi-faceted pharmacological profile, primarily acting as a dual agonist
for the G-protein coupled bile acid receptor 1 (TGR5) and as a partial agonist for the
peroxisome proliferator-activated receptor-gamma (PPARYy).[2][3]

Mechanism of Action

TGRS5 Agonism and GLP-1 Secretion: (+)-KDT501 is a potent agonist of TGR5, a receptor
expressed in various tissues including enteroendocrine L-cells.[4] Activation of TGRS in these
cells stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that
plays a crucial role in glucose homeostasis.[4] The signaling cascade involves the activation of
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adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cCAMP) and subsequent
downstream effects that promote GLP-1 release.[4][5]

Partial PPARy Agonism and Anti-inflammatory Effects: (+)-KDT501 also functions as a partial
agonist of PPARYy, a nuclear receptor that is a key regulator of lipid metabolism, adipogenesis,
and inflammation.[2][3] As a partial agonist, it is suggested to offer the therapeutic benefits of
full PPARYy agonists, such as improved insulin sensitivity, with a potentially better safety profile
regarding side effects like weight gain.[2] Its anti-inflammatory properties are partly attributed to
the inhibition of the NF-kB signaling pathway.[2]

Pharmacodynamics

The pharmacodynamic effects of (+)-KDT501 have been investigated in various models,
demonstrating its potential to modulate glucose and lipid metabolism, as well as inflammation.

In Vitro Studies:

Concentration/

Parameter Cell Line Effect Reference
EC50
TGRS5 Agonism - Potent agonist - [4]
) Modest, partial
PPARY Agonism - ) - [2][3]
agonist
, , 3T3L1

Lipogenesis ) Increased - [2]
adipocytes
Human

Lipogenesis subcutaneous Increased - [2]
adipocytes

Inflammatory

Mediator

o THP-1 Dose-dependent

Inhibition (MCP- ] 6.25 to 50 uM [2]
monocytes reduction

1, RANTES, IL-

6)

Experimental Protocols (In Vitro):
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e Anti-inflammatory Effects in THP-1 Monocytes: Human monocytic THP-1 cells were pre-
incubated with varying concentrations of (+)-KDT501 for one hour. Subsequently, the cells
were stimulated with lipopolysaccharide (LPS) (1 pg/mL) overnight to induce an inflammatory
response. The levels of inflammatory mediators such as MCP-1, IL-6, and RANTES in the
cell culture medium were then quantified.[2]

e Lipogenesis in Adipocytes: 3T3L1 adipocytes and human subcutaneous adipocytes were
treated with different concentrations of (+)-KDT501 to assess its effect on de novo
lipogenesis.[2]

In Vivo Animal Studies:
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Parameter Animal Model Dosage Effect Reference
Diet-Induced o
Fed Blood ) Oral Significantly
Obesity (DIO) o . [2][3]
Glucose _ administration reduced
mice
Glucose/Insulin S
) Oral Significantly
AUC (Oral DIO mice o ] [2][3]
administration reduced
Glucose Bolus)
) Oral Significantly
Body Fat DIO mice o ] [2][3]
administration reduced
Zucker Diabetic Oral Significantly
Fed Glucose o ) [2][3]
Fatty (ZDF) rats administration reduced
Fasting Plasma Oral Significantly
ZDF rats o ) [2][3]
Glucose administration reduced
Glucose AUC o
Oral Significantly
(Oral Glucose ZDF rats o ) [2][3]
administration reduced
Bolus)
Significant, dose-
) Oral
Hemoglobin Alc ZDF rats o ] dependent [2][3]
administration )
reduction
Significant, dose-
] ] Oral
Weight Gain ZDF rats o ) dependent [2][3]
administration )
reduction
Significant, dose-
Oral
Total Cholesterol  ZDF rats o ) dependent [2]
administration .
reduction
Significant, dose-
) ) Oral
Triglycerides ZDF rats o ] dependent [2]
administration )
reduction
Experimental Protocols (In Vivo Animal):
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 Diet-Induced Obesity (DIO) Mouse Model: The effects of oral administration of (+)-KDT501
on fed blood glucose, glucose and insulin area under the curve (AUC) following an oral
glucose bolus, and body fat were assessed in a DIO mouse model.[2][3]

e Zucker Diabetic Fatty (ZDF) Rat Model: ZDF rats were orally administered (+)-KDT501 to
evaluate its impact on fed glucose, fasting plasma glucose, glucose AUC after an oral
glucose bolus, plasma hemoglobin Alc, weight gain, total cholesterol, and triglycerides.[2][3]

Human Clinical Studies:
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Stud
Parameter / . Dosage Duration Effect Reference
Population
Plasma ) Escalating
) ) Insulin-
Triglycerides ) doses up to
o resistant Reduced at 4
(Lipid ) ) 1000 mg 28 days [1]
prediabetic hours
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Test) hours
] Escalating
Insulin-
] doses up to o
Plasma resistant Significantly
] ] ] ] 1000 mg 28 days ) [1]
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every 12
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) ] Escalating
High- Insulin-
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Molecular- resistant Significantly
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Weight prediabetic increased
) ) every 12
Adiponectin humans
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(TNF-0) hours
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Insulin-
Oral Glucose ] doses up to o
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Experimental Protocols (Human Clinical):

e Phase 1 Study: A randomized, double-blind, placebo-controlled, two-part phase 1 study was
conducted in healthy individuals to assess the safety, tolerability, and pharmacokinetics of
(+)-KDT501.[1]

» Study in Insulin-Resistant Prediabetic Humans: Nine obese participants with prediabetes or
normal glucose tolerance with features of metabolic syndrome were treated with escalating
doses of (+)-KDT501, up to a maximum of 1000 mg every 12 hours, for 28 days. The study
evaluated changes in carbohydrate and lipid metabolism, as well as inflammatory markers.

[1]

Pharmacokinetics

In a phase 1 study involving healthy participants, single oral doses of 200, 400, 600, and 800
mg of (+)-KDT501 were readily absorbed and cleared. The mean half-life of the drug appeared
to be dose-dependent, showing a trend of increasing with higher doses.[6]

Toxicology Profile

Detailed preclinical toxicology data from IND-enabling studies, including acute, sub-chronic,
and chronic toxicity, genotoxicity, carcinogenicity, and reproductive toxicity, are not extensively
available in the public domain. However, human clinical studies provide valuable insights into
the safety and tolerability of (+)-KDT501.

Human Safety and Tolerability

In a phase 1 study with healthy volunteers, single oral doses of (+)-KDT501 were reported to
be well tolerated when administered in both fasted and fed states. The most common
treatment-related adverse event was nausea, which was reported in two participants at doses
of 400, 600, and 800 mg.[6]

In a 28-day study with insulin-resistant prediabetic participants, (+)-KDT501 was also found to
be well tolerated.[1] There were no deaths or serious adverse events reported.[1] Laboratory
evaluations showed no evidence of hepatic, renal, or bone marrow toxicity.[1] Some
participants reported gastrointestinal side effects such as abdominal discomfort, diarrhea, or
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symptoms of esophageal reflux, with most of these individuals having a history of similar
symptoms.[6]

General Safety Information for Related Compounds

Safety Data Sheets for "Tetra Iso Extract,” an aqueous solution of the potassium salts of
tetrahydro-iso-alpha-acids used in the brewing industry, indicate that the substance is a slightly
alkaline and intensely bitter material.[7][8] It is recommended to avoid contact with skin and
eyes. The product is classified as slightly hazardous for water.

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways modulated by (+)-KDT501.
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Caption: (+)-KDT501 activates the TGR5 receptor, leading to increased GLP-1 secretion.
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Caption: As a partial PPARy agonist, (+)-KDT501 modulates gene expression related to
metabolism.
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Caption: (+)-KDT501 exhibits anti-inflammatory effects by inhibiting the NF-kB signaling
pathway.

Conclusion

(+)-KDT501 is a promising drug candidate with a dual mechanism of action that favorably
impacts glucose metabolism, lipid metabolism, and inflammation. Clinical studies have
demonstrated its potential to improve metabolic parameters in insulin-resistant individuals and
have indicated a good safety and tolerability profile. While comprehensive preclinical toxicology
data are not widely available, the existing clinical evidence suggests that (+)-KDT501 is a well-
tolerated compound. Further research is warranted to fully elucidate its long-term safety and
efficacy in larger patient populations. The unique pharmacological profile of (+)-KDT501,
combining TGR5 agonism and partial PPARy agonism, positions it as a novel therapeutic agent
for the management of metabolic diseases.[2][3]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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